Pyridine, 3-methyl-, hydrochloride

Übersicht

Beschreibung

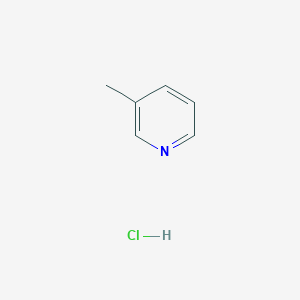

Pyridine, 3-methyl-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Pyridine, 3-methyl-, hydrochloride can be achieved through several methods. One common method involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride . Industrial production methods often involve the ammoxidation of 3-methylpyridine, where 3-methylpyridine is reacted with ammonia and oxygen to produce 3-cyanopyridine, which can then be converted to the desired hydrochloride salt .

Analyse Chemischer Reaktionen

Pyridine, 3-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form 3-picolinic acid or reduced to form 3-pyridinemethanol. It can also undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and various reducing agents for reduction reactions .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemicals

3-Methylpyridine is a precursor for several agrochemicals, notably:

- Chlorpyrifos : An insecticide produced from 3-picoline through the synthesis of cyanopyridine . This compound is widely used for pest control in agriculture.

Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceuticals, including:

- Niacin (Vitamin B3) : Approximately 10,000 tons are produced annually worldwide from 3-methylpyridine .

- Antidotes for Organophosphate Poisoning : Pyridine derivatives are vital in developing antidotes for poisoning caused by acetylcholinesterase inhibitors .

Chemical Intermediates

3-Methylpyridine serves as an intermediate in the production of numerous chemicals and materials:

- It is involved in synthesizing pyridinium salts, which have applications in drug formulations and as ionic liquids .

Case Study 1: Synthesis of Quaternary Ammonium Compounds

Research conducted on the synthesis of various quaternary ammonium compounds derived from 3-methylpyridine demonstrated significant antimicrobial properties against bacteria and fungi. This study highlights the potential of these derivatives in developing new antimicrobial agents .

Case Study 2: Cobalt Porphyrins

A study on cobalt porphyrins complexed with 3-methylpyridine showcased their application in catalysis and materials science. The structural analysis revealed that these complexes could be used in various chemical reactions, enhancing their utility in organic synthesis .

Environmental Considerations

While pyridine derivatives are valuable industrially, they also pose environmental risks. They are known contaminants associated with fossil fuel processing and have been detected at wood treatment sites due to their high water solubility . The biodegradability of these compounds varies; for instance, 3-methylpyridine degrades more slowly compared to other methylpyridines but volatilizes readily from water samples .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Agricultural Chemicals | Chlorpyrifos (insecticide) | Precursor synthesized from cyanopyridine |

| Pharmaceuticals | Niacin (Vitamin B3) | Significant annual production |

| Chemical Intermediates | Pyridinium salts | Used in drug formulations and ionic liquids |

| Antimicrobial Agents | Quaternary ammonium compounds | Effective against bacteria and fungi |

| Catalysis | Cobalt porphyrins | Applications in organic synthesis |

Wirkmechanismus

The mechanism of action of Pyridine, 3-methyl-, hydrochloride involves its interaction with various molecular targets and pathways. It can activate different molecules, including growth factors and matrix metalloproteinases such as MMP9. Once released into the extracellular matrix, the inactive pro-enzyme is activated by the plasmin cascade signaling pathway. It also acts intracellularly, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Pyridine, 3-methyl-, hydrochloride can be compared with other similar compounds such as pyridine, pyrimidine, and pyrrole. Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene, with one nitrogen atom replacing a carbon atom. Pyrimidine is a benzene analog with two nitrogen atoms in the ring, while pyrrole is a five-membered heterocycle with one nitrogen atom. Each of these compounds has unique chemical properties and applications, but this compound is particularly notable for its use in the synthesis of pharmaceuticals and agrochemicals .

Biologische Aktivität

Pyridine, 3-methyl-, hydrochloride, also known as 3-methylpyridine hydrochloride or 3-picoline hydrochloride, is a derivative of pyridine that exhibits various biological activities. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.

- Chemical Formula : C₆H₇ClN

- Molecular Weight : 133.58 g/mol

- Structure : The structure consists of a pyridine ring with a methyl group at the third position and a hydrochloride salt form.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives possess significant antimicrobial properties. The biological activity of 3-methylpyridine hydrochloride has been evaluated in various studies:

- In Vitro Studies : A study indicated that certain pyridine derivatives exhibited effective antibacterial activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 30 to 45 µg/mL for tested compounds .

- Mechanism of Action : The introduction of functional groups such as fluorine has been shown to enhance the antibacterial efficacy of pyridine derivatives by improving their binding to bacterial targets and facilitating penetration through biofilms .

Antiviral Activity

Pyridine compounds have also been explored for their antiviral properties:

- Therapeutic Potential : Pyridine derivatives have been identified as promising candidates in the search for new antiviral agents, particularly in response to emerging viral infections like COVID-19. Their structural diversity allows for modifications that can enhance bioactivity against viral pathogens .

Anticancer Activity

The anticancer potential of 3-methylpyridine hydrochloride has been investigated in several studies:

- Cytotoxicity Testing : Research has shown that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Studies

- Antibacterial Efficacy :

- Antiviral Screening :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c1-6-3-2-4-7-5-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUKZFFEUQXNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480082 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-92-4 | |

| Record name | Pyridine, 3-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.